1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol
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Overview
Description
1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is a complex organic compound that features a combination of phenoxy and benzodiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Core: Starting from ortho-phenylenediamine and reacting it with a suitable aldehyde or carboxylic acid derivative.
Attachment of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions where a phenol derivative reacts with an appropriate halide.
Final Coupling: The final step may involve coupling the intermediate products through a reaction such as etherification or esterification under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Pathways: Influence cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL: can be compared with other benzodiazole derivatives or phenoxy compounds.
Benzodiazole Derivatives: Compounds like 1H-benzimidazole or 2-phenylbenzimidazole.
Phenoxy Compounds: Such as 2-phenoxyethanol or 4-phenoxyphenol.
Uniqueness
The uniqueness of 1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C25H26N2O3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H26N2O3/c1-18-9-8-14-24(19(18)2)30-16-20(28)15-27-23-13-7-6-12-22(23)26-25(27)17-29-21-10-4-3-5-11-21/h3-14,20,28H,15-17H2,1-2H3 |
InChI Key |
FJFMTXSTZZYOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O)C |
Origin of Product |
United States |
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